Cumyl-thpinaca
Cumyl-thpinaca
AB-CHMINACA in a synthetic cannabinoid (CB) featuring a 1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (CHMINACA) base. It displays a 10-fold greater affinity for the central CB1 receptor (Ki = 0.9 nM) than that of JWH 018. CUMYL-THPINACA is a derivative of AB-CHMINACA in which the cyclohexylmethyl group is replaced with a tetrahydropyranyl methyl group. The aminomethyloxobutanyl group of AB-CHMINACA is replaced with a cumyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1400742-50-8
VCID:
VC0057243
InChI:
InChI=1S/C23H27N3O2/c1-23(2,18-8-4-3-5-9-18)24-22(27)21-19-10-6-7-11-20(19)26(25-21)16-17-12-14-28-15-13-17/h3-11,17H,12-16H2,1-2H3,(H,24,27)
SMILES:
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCOCC4
Molecular Formula:
C23H27N3O2
Molecular Weight:
377.5 g/mol
Cumyl-thpinaca
CAS No.: 1400742-50-8
Cat. No.: VC0057243
Molecular Formula: C23H27N3O2
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | AB-CHMINACA in a synthetic cannabinoid (CB) featuring a 1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (CHMINACA) base. It displays a 10-fold greater affinity for the central CB1 receptor (Ki = 0.9 nM) than that of JWH 018. CUMYL-THPINACA is a derivative of AB-CHMINACA in which the cyclohexylmethyl group is replaced with a tetrahydropyranyl methyl group. The aminomethyloxobutanyl group of AB-CHMINACA is replaced with a cumyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1400742-50-8 |
| Molecular Formula | C23H27N3O2 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 1-(oxan-4-ylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
| Standard InChI | InChI=1S/C23H27N3O2/c1-23(2,18-8-4-3-5-9-18)24-22(27)21-19-10-6-7-11-20(19)26(25-21)16-17-12-14-28-15-13-17/h3-11,17H,12-16H2,1-2H3,(H,24,27) |
| Standard InChI Key | HINCNLQQLQFMRD-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCOCC4 |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCOCC4 |
| Appearance | Assay:≥98%A neat solid |
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